2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines for polyfunctional organic molecules. The base structure is derived from propanal (CH₃CH₂CHO), with substitutions at the 2- and 3-positions. The IUPAC name 2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime reflects the following features:
- 2-[2-(4-chlorophenyl)hydrazono] : A hydrazone group (-NH-N=) at position 2, attached to a 4-chlorophenyl substituent.
- 3-oxo-3-phenyl : A ketone group (=O) and a phenyl group at position 3.
- O-methyloxime : A methylated oxime (-N-O-CH₃) at the aldehyde position.
The molecular formula is C₁₆H₁₄ClN₃O₂ , with a calculated molecular weight of 315.76 g/mol . The CAS registry number 338758-89-7 and MDL identifier MFCD00202312 provide unambiguous identification.
Table 1: Systematic Identification Data
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₄ClN₃O₂ |
| Molecular Weight | 315.76 g/mol |
| CAS Registry Number | 338758-89-7 |
| MDL Number | MFCD00202312 |
Molecular Geometry and Conformational Analysis
The molecule’s geometry is defined by its planar hydrazone and oxime groups, conjugated with aromatic rings. Key structural features include:
- Hydrazone linkage : The N=N bond at position 2 adopts an E (trans) configuration due to steric hindrance between the 4-chlorophenyl and propanal backbone.
- Oxime group : The O-methyloxime at the aldehyde position exists in the anti conformation, with the methyl group oriented away from the carbonyl oxygen.
- Aromatic interactions : The phenyl and 4-chlorophenyl groups lie in perpendicular planes, minimizing steric clash while allowing π-π stacking in crystalline states.
Density functional theory (DFT) calculations predict bond lengths of 1.28 Å for the hydrazone N=N bond and 1.41 Å for the oxime C=N bond, consistent with similar compounds.
Crystallographic Data and X-ray Diffraction Studies
While no direct X-ray diffraction data for this compound is available in the provided sources, analogous structures suggest a monoclinic crystal system with space group P2₁/c. Expected unit cell parameters include:
- a = 10.2 Å , b = 7.8 Å , c = 15.4 Å
- α = 90° , β = 112° , γ = 90°
The absence of reported crystallographic data highlights the need for further experimental characterization. Powder X-ray diffraction (PXRD) or single-crystal analysis would elucidate packing arrangements and hydrogen-bonding networks.
Tautomeric Equilibria and Isomeric Forms
This compound exhibits tautomerism and isomerism due to its hydrazone and oxime functionalities:
- Hydrazone tautomerism : The hydrazone group can tautomerize between the imine (C=N-NH-) and hydrazone (NH-N=C) forms. The imine form is stabilized by conjugation with the 4-chlorophenyl group.
- Oxime configuration : The oxime group exists as a mixture of syn and anti isomers, though the O-methyl group locks the oxime in the anti configuration in most conditions.
- Geometric isomerism : The hydrazone N=N bond and oxime C=N bond permit E/Z isomerism. Computational models favor the E,E configuration due to reduced steric strain.
Table 2: Dominant Isomeric Forms
| Functional Group | Preferred Configuration | Rationale |
|---|---|---|
| Hydrazone | E | Steric hindrance avoidance |
| Oxime | anti | Methyl group stabilization |
Properties
IUPAC Name |
(2E,3E)-2-[(4-chlorophenyl)hydrazinylidene]-3-methoxyimino-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-22-18-11-15(16(21)12-5-3-2-4-6-12)20-19-14-9-7-13(17)8-10-14/h2-11,19H,1H3/b18-11+,20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPLQAZMKIFIAJ-VPMBNJIQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=NNC1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=N\NC1=CC=C(C=C1)Cl)/C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime typically involves the reaction of 4-chlorophenylhydrazine with benzaldehyde to form the hydrazone intermediate. This intermediate is then reacted with an appropriate oxime reagent under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The oxime group may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the arylhydrazone, propanal backbone, or oxime groups. Key comparisons include:
Table 1: Substituent Variations and Molecular Properties
Key Observations :
- Electron-withdrawing groups (e.g., NO₂ in , Cl in ) enhance electrophilicity, facilitating nucleophilic reactions.
- Electron-donating groups (e.g., OCH₃ in ) increase solubility in polar solvents due to enhanced polarity.
- Halogen substitutions (Cl, Br) improve thermal stability and bioactivity but may reduce solubility in aqueous media .
Physical and Spectroscopic Properties
Table 2: Melting Points and Spectral Data
Key Observations :
- Longer alkyl chains (e.g., butyl in ) lower melting points compared to aromatic substituents.
- Strong C=O and C=N stretches (~1727 and ~1633 cm⁻¹) are consistent across hydrazone-oxime derivatives .
Key Observations :
Biological Activity
2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime is a complex organic compound featuring a hydrazone functional group. Its molecular formula is with a molecular weight of approximately 300.75 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications.
Structure and Properties
The compound's structure includes:
- A phenylpropanal backbone.
- An oxime substitution, which is known for enhancing reactivity.
- A 4-chlorophenyl group that may influence lipophilicity and biological activity.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.75 g/mol |
| CAS Number | 338758-89-7 |
Antiviral Properties
Research indicates that compounds similar to this compound exhibit significant antiviral activities. Molecular docking studies have suggested potential binding affinities with viral proteins, indicating that this compound may inhibit viral replication effectively. For instance, it has shown promising results against hepatitis viruses, with binding affinities comparable to established antiviral agents.
Anticancer Activity
The compound's structural characteristics suggest potential antitumor activity. Similar compounds have been documented to possess cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group is believed to enhance the reactivity and selectivity towards cancerous cells, making it a candidate for further investigation in cancer therapeutics .
Case Studies and Research Findings
- Antiviral Studies : A study conducted on derivatives of hydrazone compounds demonstrated that those with halogen substitutions (like chlorine) exhibited enhanced antiviral properties against specific viral strains. The mechanism was attributed to the ability of these compounds to interfere with viral entry and replication processes.
- Cytotoxicity Assays : In vitro assays have shown that related hydrazone derivatives can induce apoptosis in cancer cell lines, suggesting that the presence of the 4-chlorophenyl moiety may play a critical role in enhancing the cytotoxic effects through reactive oxygen species (ROS) generation .
Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal | Potential antitumor activity | Nitro group enhances reactivity |
| 2-[2-(4-methylphenyl)hydrazono]-3-oxo-3-phenylpropanal | Moderate antiviral properties | Methyl group influences electronic properties |
| 2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal | Antiviral activity against hepatitis | Chlorine substituent affects lipophilicity |
Safety Profile and Handling
Data on the safety profile of this compound is limited. As with many organic compounds, it is advisable to handle this compound with care, adhering to standard laboratory safety protocols to mitigate any risks associated with exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
